Glecirasib

Beschreibung

Significance of KRAS Mutations in Carcinogenesis

Mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS) are among the most frequently observed genetic alterations in human cancers, playing a critical role in driving tumorigenesis. nih.govhematologyandoncology.netresearchgate.netnih.govmdpi.com KRAS is a small GTPase that functions as a molecular switch in crucial cell signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival. mdpi.compatsnap.comhematologyandoncology.netjacobiopharma.comoncodaily.com Activating KRAS mutations can lead to the constitutive activation of these downstream cascades, promoting uncontrolled cell growth and survival. mdpi.compatsnap.comjacobiopharma.comoncodaily.com The prevalence of KRAS mutations varies across different cancer types, being particularly high in pancreatic ductal adenocarcinoma (PDAC, ~90%), colorectal cancer (CRC, 30–50%), and lung adenocarcinoma (LUAD, 25–30%). nih.govmdpi.comhematologyandoncology.netdovepress.comnih.gov These mutations are often associated with aggressive disease and poor clinical outcomes. hematologyandoncology.netdovepress.commdpi.com

The KRAS G12C Mutation as a Therapeutic Target

The KRAS gene can be mutated at several codons, with codon 12 being the most common site. nih.govmdpi.comdovepress.com The glycine (B1666218) to cysteine substitution at codon 12, denoted as G12C, is a specific KRAS mutation that has garnered significant attention as a therapeutic target. patsnap.comjacobiopharma.comrsc.orgoncodaily.com This particular mutation results in the substitution of a glycine residue with a cysteine residue at position 12 of the KRAS protein. jacobiopharma.comoncodaily.com This substitution impairs the protein's ability to hydrolyze GTP, effectively locking KRAS in its active, GTP-bound state and leading to persistent downstream signaling that drives tumor cell proliferation. patsnap.commdpi.comjacobiopharma.comoncodaily.com The KRAS G12C mutation is most prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 13% of cases in the United States and 4% in China, as well as being found in 3-5% of colorectal cancers and 1-2% of pancreatic cancers. patsnap.comoncodaily.comascopost.com The unique biochemical vulnerability introduced by the cysteine residue at position 12 in the G12C mutant protein has made it amenable to targeted therapeutic intervention. jacobiopharma.comrsc.org

Historical Challenges in Targeting KRAS

For many years, KRAS was considered an "undruggable" target. hematologyandoncology.netjacobiopharma.compremierscience.comnih.govfrontiersin.orgbohrium.comamegroups.orgmdpi.com This was primarily due to its structural characteristics, including a relatively smooth surface lacking deep binding pockets suitable for small-molecule inhibitors and its high picomolar affinity for GTP, making it difficult to displace the nucleotide with a small molecule. hematologyandoncology.netnih.govnih.govfrontiersin.org Early attempts to target KRAS focused on inhibiting downstream signaling pathways or preventing its membrane localization, but these strategies often met with limited success in clinical trials, partly due to complex feedback mechanisms and the redundancy of these pathways. nih.govbohrium.com

Emergence of Covalent KRAS G12C Inhibitors

The paradigm of targeting KRAS shifted significantly with the discovery of a switch-II (S-IIP) binding pocket that could be targeted by small molecules. jacobiopharma.com This breakthrough, particularly the identification of compounds that could covalently bind to the mutated cysteine residue in KRAS G12C, opened new avenues for drug development. jacobiopharma.comrsc.orgmdpi.comnih.govannualreviews.org Covalent inhibitors selectively and irreversibly bind to the cysteine at position 12 of the KRAS G12C mutant protein, primarily when it is in its inactive, GDP-bound state. patsnap.comjacobiopharma.comnih.govoncodaily.com This binding event traps the protein in an inactive conformation, preventing its activation and subsequent downstream signaling. patsnap.comjacobiopharma.comoncodaily.com This approach offered a way to achieve selective and durable target engagement, overcoming some of the historical challenges associated with targeting KRAS. The development of initial compounds like ARS-853 and ARS-1620 demonstrated the feasibility of this covalent targeting strategy. rsc.orgfrontiersin.org This success paved the way for the development of clinically active covalent KRAS G12C inhibitors, including sotorasib (B605408) and adagrasib, which have received regulatory approvals for certain KRAS G12C-mutated cancers. mdpi.compremierscience.comrsc.orgmdpi.comwikipedia.orgnih.govannualreviews.orgfrontiersin.org

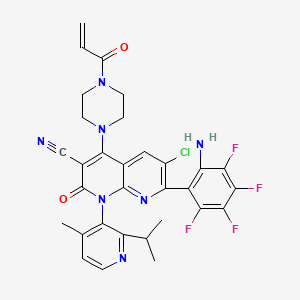

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C31H26ClF4N7O2 |

|---|---|

Molekulargewicht |

640.0 g/mol |

IUPAC-Name |

7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3 |

InChI-Schlüssel |

QRRJEUIQLZNPIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N |

Herkunft des Produkts |

United States |

Glecirasib: a Covalent Kras G12c Inhibitor

Structure-Based Drug Design and Optimization The development of glecirasib involved a structure-based drug design approach, which utilizes the three-dimensional structure of the target protein to guide the design and optimization of potential drug molecules.patsnap.comaacrjournals.orgdrugdiscoverynews.comThis method allows researchers to understand the molecular interactions between a drug candidate and its binding site, facilitating the rational design of compounds with improved affinity and specificity.drugdiscoverynews.com

Structure-Based Drug Design and Optimization

Biopharmaceutical Optimization Strategies (e.g., Modulation for Improved Solubility and Metabolic Stability)

The development of small molecule inhibitors like this compound often involves biopharmaceutical optimization strategies to enhance their pharmacokinetic properties, including solubility and metabolic stability. While specific detailed strategies employed in the optimization of this compound's solubility and metabolic stability are not extensively detailed in the available public domain information, preclinical data indicates favorable pharmacokinetic properties, such as high oral bioavailability. oncodaily.com Achieving adequate solubility is crucial for oral absorption and distribution, while optimizing metabolic stability helps ensure sufficient systemic exposure and reduces the risk of rapid clearance. These optimizations are typically achieved through medicinal chemistry efforts involving structural modifications to the compound, aiming for a balance between efficacy, selectivity, and favorable drug-like properties.

Molecular and Cellular Mechanism of Action

This compound functions as a potent and selective covalent inhibitor of the KRAS G12C mutant protein. jacobiopharma.comresearchgate.netnih.gov Its mechanism of action involves targeting the unique cysteine residue at position 12 of the mutated protein, locking it in an inactive state and thereby blocking aberrant downstream signaling that drives cancer cell proliferation and survival. oncodaily.compatsnap.comjacobiopharma.com

Target Identification and Binding Specificity

The primary target of this compound is the mutated KRAS G12C protein. The inhibitor demonstrates a high degree of specificity for this particular mutation. oncodaily.comresearchgate.netresearchgate.net

This compound is designed to selectively and irreversibly bind to the cysteine residue at position 12 (Cys12) of the KRAS G12C mutant protein. oncodaily.comjacobiopharma.com This binding occurs when KRAS G12C is in its inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. oncodaily.compatsnap.comjacobiopharma.comresearchgate.netnih.gov The covalent modification of Cys12 by this compound provides durable target engagement. oncodaily.com This selective binding to the GDP-bound state is a key aspect of trapping the protein in an inactive conformation. oncodaily.compatsnap.com

Preclinical studies have demonstrated that this compound exhibits high selectivity for the KRAS G12C mutant form over wild-type KRAS, as well as other RAS isoforms like HRAS and NRAS. oncodaily.comresearchgate.netnih.govresearchgate.netaacrjournals.org This high selectivity is crucial for minimizing off-target effects and potentially reducing toxicity, contributing to a wider therapeutic window. oncodaily.compatsnap.com Biochemical assays have shown this compound's high potency against KRAS G12C compared to its activity against wild-type KRAS, HRAS, and NRAS. researchgate.netnih.govresearchgate.netaacrjournals.org

Table 1: Selectivity of this compound in Biochemical Assays

| Target | Selectivity Level (vs KRAS G12C) | Source Type |

| Wild-Type KRAS | High Selectivity | Biochemical Assays |

| HRAS | High Selectivity | Biochemical Assays |

| NRAS | High Selectivity | Biochemical Assays |

Note: Specific fold-selectivity values may vary depending on the assay conditions and are not consistently reported across all sources in a format suitable for direct comparison in a single table.

To further validate the selectivity of this compound's covalent interaction with cellular proteins, cysteine proteome profiling using mass spectrometry analysis has been performed. researchgate.netnih.gov In studies involving KRAS G12C-mutant cancer cells, this analysis revealed that among a large number of unique cysteine-containing peptides, the Cys12 peptide in KRAS G12C was the only covalently bound target of this compound. nih.gov This finding provides global validation of this compound's highly specific covalent modification of its intended target within the cellular proteome. nih.gov

High Selectivity Over Wild-Type KRAS, HRAS, and NRAS

Conformational Trapping of KRAS G12C in an Inactive State

By selectively binding to the GDP-bound state of KRAS G12C, this compound effectively traps the mutant protein in its inactive conformation. oncodaily.compatsnap.comjacobiopharma.comresearchgate.net KRAS proteins normally cycle between an active GTP-bound state and an inactive GDP-bound state. oncodaily.compatsnap.com The G12C mutation impairs the hydrolysis of GTP, leading to a preference for the active state and constitutive signaling. oncodaily.compatsnap.com this compound's covalent binding to Cys12 stabilizes the protein in the GDP-bound form, preventing its transition to the active GTP-bound state. oncodaily.compatsnap.comjacobiopharma.com This conformational trapping inhibits the activation of downstream oncogenic signaling pathways, such as the MAPK pathway (RAF-MEK-ERK) and the PI3K/AKT/mTOR pathway, which are critical for tumor cell proliferation and survival. oncodaily.comjacobiopharma.comtouchoncology.com The inhibition of these pathways ultimately leads to reduced tumor cell growth and the induction of apoptosis. jacobiopharma.comresearchgate.net

Table 2: Effects of this compound on Downstream Signaling

| Signaling Pathway | Effect of this compound Inhibition |

| MAPK (ERK) | Reduced phosphorylation/inhibition oncodaily.comresearchgate.netnih.govaacrjournals.org |

| PI3K/AKT | Reduced phosphorylation/inhibition researchgate.netnih.govaacrjournals.org |

| Other KRAS-downstream pathways | Potent inhibition oncodaily.com |

Downstream Oncogenic Signaling Pathway Inhibition

The constitutive activation of KRAS G12C leads to the aberrant activation of several downstream signaling pathways critical for cell growth and survival. This compound's inhibition of KRAS G12C effectively attenuates the activity of these pathways. oncodaily.comaacrjournals.orgresearchgate.netnih.govnih.govlarvol.comaacrjournals.orgresearchgate.net

Attenuation of RAF-MEK-ERK Pathway Activity

The RAF-MEK-ERK pathway, also known as the MAPK pathway, is a major downstream effector of KRAS signaling that regulates cell proliferation, differentiation, and survival. jacobiopharma.comverastem.comnih.gov In KRAS G12C mutant cells, this pathway is constitutively active. This compound has been shown to substantially reduce the phosphorylation of ERK (p-ERK) in KRAS G12C-mutant cancer cells. oncodaily.comaacrjournals.orgresearchgate.netnih.govaacrjournals.org This reduction in p-ERK indicates the successful inhibition of the RAF-MEK-ERK signaling cascade downstream of the inhibited KRAS G12C. In vivo studies using xenograft models have also demonstrated that once-daily dosing of this compound can robustly inhibit ERK phosphorylation for at least 24 hours. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.netresearchgate.net

Here is a representation of the effect of this compound on p-ERK inhibition based on preclinical findings:

| Cell Line (KRAS G12C Mutant) | Effect on p-ERK |

| NCI-H358 | Substantially reduced aacrjournals.orgresearchgate.netnih.govaacrjournals.org |

| SW837 | Inhibition observed jacobiopharma.com |

| Various KRAS G12C mutant cell lines | Dose-dependent inhibition oncodaily.com |

| NCI-H358 xenograft tumors | Robust inhibition for at least 24 hours aacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.netresearchgate.net |

Cellular Biological Effects

The inhibition of KRAS G12C and its downstream signaling pathways by this compound translates into significant cellular biological effects on cancer cells, including the induction of cell cycle arrest and the promotion of apoptosis. aacrjournals.orgresearchgate.netnih.govlarvol.comaacrjournals.orgresearchgate.netresearchgate.net

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

This compound has been shown to inhibit the viability of cancer cells harboring the KRAS G12C mutation by inducing cell cycle arrest. aacrjournals.orgresearchgate.netnih.govaacrjournals.org In NCI-H358 cells, treatment with this compound for 24 hours induced cell cycle arrest at the G0/G1 phase in a dose-dependent manner. researchgate.netnih.govaacrjournals.org This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Here is a representation of the effect of this compound on cell cycle arrest in NCI-H358 cells:

| Treatment Duration | Effect on Cell Cycle |

| 24 hours | Induction of G0/G1 phase arrest (dose-dependent) researchgate.netnih.govaacrjournals.org |

Promotion of Apoptosis

In addition to inducing cell cycle arrest, this compound also promotes apoptosis, or programmed cell death, in KRAS G12C-mutant cancer cells. jacobiopharma.comoncodaily.comaacrjournals.orgresearchgate.netnih.govlarvol.comaacrjournals.orgresearchgate.netresearchgate.netbiologyinsights.com Assays measuring caspase 3/7 activity, markers of apoptosis, have shown that this compound treatment increasingly induces apoptosis in a time-dependent manner. researchgate.netnih.govaacrjournals.org Maximal caspase 3/7 activity was observed after 72 hours of treatment with this compound in NCI-H358 cells. researchgate.netnih.govaacrjournals.org Studies indicate that this compound exhibits a similar or slightly stronger apoptosis-inducing profile compared to other KRAS G12C inhibitors like sotorasib (B605408) and adagrasib at certain time points. researchgate.netnih.govaacrjournals.org

Here is a representation of the effect of this compound on apoptosis induction in NCI-H358 cells:

| Treatment Duration | Caspase 3/7 Activity | Apoptosis Induction |

| Time-dependent | Increasingly induced researchgate.netnih.govaacrjournals.org | Promoted researchgate.netnih.govaacrjournals.org |

| 72 hours | Maximal activity reached researchgate.netnih.govaacrjournals.org | Slightly stronger than sotorasib or adagrasib at this time point researchgate.netnih.govaacrjournals.org |

Preclinical Efficacy and Pharmacodynamics

In Vitro Anti-tumor Activity in Cell Lines

Glecirasib has demonstrated potent anti-tumor activity in a variety of cancer cell lines harboring the KRAS G12C mutation.

Potency Assessment Across Diverse KRAS G12C Mutant Cancer Cell Lines (e.g., NCI-H1373, NCI-H358, MIA PaCa-2)

This compound exhibits high potency against KRAS G12C mutant cell lines across multiple tumor types, including non-small cell lung cancer (NSCLC) and pancreatic cancer. Studies have shown that this compound potently inhibits the viability of KRAS p.G12C-carrying cancer cell lines such as NCI-H1373 (NSCLC), NCI-H358 (NSCLC), and MIA PaCa-2 (pancreatic cancer) with a low median IC50 value of 11.8 nmol/L (n = 7). nih.gov In contrast, the median IC50 value in cancer cells not carrying this mutation was significantly higher, 8,159 nmol/L (n = 3), indicating high selectivity. nih.gov Subnanomolar IC50 activities against KRAS G12C mutant cell lines have been reported. oncodaily.com this compound has shown remarkable selectivity (>500-fold in both p-ERK and cell viability assays) for inhibiting KRAS signaling and the growth of KRAS p.G12C-mutant cancer cells over non-KRAS G12C cells. nih.gov Potent inhibitory effects on cell growth have been observed across various human cancer cell lines in early preclinical studies. frontiersin.org

Data Table 1: In Vitro Potency of this compound in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Median IC50 (nmol/L) (Cell Viability) |

| NCI-H1373 | NSCLC | 11.8 (median, n=7, includes other lines) |

| NCI-H358 | NSCLC | 11.8 (median, n=7, includes other lines) |

| MIA PaCa-2 | Pancreatic Cancer | 11.8 (median, n=7, includes other lines) |

| Non-KRAS G12C | Various | 8159 (median, n=3) |

Note: The median IC50 for KRAS G12C cell lines is a composite value from multiple lines, including those listed.

Dose-Dependent Inhibition of Cellular Viability and Proliferation

This compound has been shown to induce dose-dependent inhibition of cellular viability and proliferation in KRAS G12C mutant cancer cells. oncodaily.com This inhibition is associated with the reduction of downstream signaling effectors. oncodaily.com this compound efficiently inhibited the growth of a panel of KRAS p.G12C-mutated cancer cells by inducing cell-cycle arrest and apoptosis. researchgate.net

Efficacy Against Specific KRAS G12C Alleles and Double Mutants (e.g., HRAS G12C, NRAS G12C, KRAS G12C/R68S, G12C/H95D, G12C/H95Q)

This compound has demonstrated efficacy against HRAS G12C and NRAS G12C mutations, as well as several G12C-inclusive KRAS double mutants that have shown resistance to other inhibitors like adagrasib. nih.govresearchgate.net Studies using engineered Ba/F3 cell lines expressing various RAS mutations showed that this compound strongly inhibited cell lines expressing KRAS p.G12C/R68S, KRAS p.G12C/H95D, and KRAS p.G12C/H95Q mutations. researchgate.netaacrjournals.org The cell viability inhibitory IC50 values for Ba/F3 cell lines carrying KRAS p.G12C, HRAS p.G12C, and NRAS p.G12C mutations were 17.9, 5.32, and 2.02 nmol/L, respectively. researchgate.net This indicates that this compound showed higher potency against NRAS G12C and HRAS G12C compared to KRAS G12C in this specific model. researchgate.net However, Ba/F3 cell lines expressing KRAS p.G12C/Y96 mutations were still resistant to this compound. researchgate.netaacrjournals.org this compound also lacked inhibitory capacity against KRAS p.G13C-mutant Ba/F3 cells, further demonstrating its high selectivity for the G12C mutation. researchgate.net

Data Table 2: In Vitro Potency of this compound in Engineered Ba/F3 Cell Lines

| Cell Line Mutation | IC50 (nmol/L) (Cell Viability) |

| KRAS p.G12C | 17.9 |

| HRAS p.G12C | 5.32 |

| NRAS p.G12C | 2.02 |

| KRAS p.G12C/R68S | Strong inhibition |

| KRAS p.G12C/H95D | Strong inhibition |

| KRAS p.G12C/H95Q | Strong inhibition |

| KRAS p.G12C/Y96 | Resistant |

| KRAS p.G13C | Lacked inhibitory capacity |

In Vivo Anti-tumor Activity in Animal Models

This compound has demonstrated significant anti-tumor activity in various in vivo animal models harboring the KRAS G12C mutation.

Tumor Growth Inhibition and Regression in Xenograft Models (e.g., NSCLC, Colorectal Cancer, Pancreatic Cancer)

In vivo research has shown that once-daily dosing of this compound can induce tumor regression in several xenograft models. nih.govresearchgate.net this compound dose-dependently inhibited the growth of NCI-H1373 lung cancer and MIA PaCa-2 pancreatic cancer xenograft tumors. researchgate.netaacrjournals.orgresearchgate.net A daily dose of 10 mg/kg this compound was able to induce tumor regression in NCI-H1373, NCI-H358 (NSCLC), and MIA PaCa-2 xenograft models. researchgate.netaacrjournals.orgresearchgate.net this compound also showed strong antitumor efficacy in patient-derived xenograft (PDX) models, such as the LUN156 (KRAS p.G12C) lung cancer model, where a 100 mg/kg daily dose induced prolonged tumor regression. researchgate.netresearchgate.net Significant tumor growth inhibition and regression have been observed in NSCLC, colorectal cancer, and pancreatic cancer xenograft models. oncodaily.com this compound monotherapy leads to tumor regression in KRAS G12C-mutant animal models. researchgate.netresearchgate.net

Pharmacodynamic Modulation of ERK Phosphorylation in Tumor Models

This compound has been shown to robustly inhibit ERK phosphorylation in tumor models, a key downstream effector of KRAS signaling. nih.govresearchgate.net In NCI-H358 lung cancer xenograft tumors, this compound inhibited p-ERK in a dose-dependent manner after a 2-hour treatment. researchgate.netresearchgate.net Time-course studies indicated that maximal p-ERK inhibition in tumors occurred 2 to 4 hours after a single oral administration of this compound (30 mg/kg and 100 mg/kg). researchgate.netresearchgate.net Once-daily dosing of this compound can robustly inhibit ERK phosphorylation for at least 24 hours in vivo. nih.govresearchgate.netresearchgate.net this compound substantially reduced downstream ERK and AKT phosphorylation in KRAS p.G12C-mutant cancer cells. nih.govresearchgate.net

Efficacy in Intracranial Tumor Models and Implications for Brain Metastasis

Considering the notable frequency of brain metastases in patients with lung cancer, the potential efficacy of this compound within an intracranial tumor model has been evaluated nih.govaacrjournals.org. In studies utilizing the NCI-H1373-Luc (KRAS p.G12C) model, which was implanted intracranially in mice, a twice-daily dosing regimen was employed to enhance intracranial drug exposure nih.govaacrjournals.org. This approach led to a marked reduction in bioluminescent signals within the brain without inducing significant changes in the body weight of the mice nih.gov. In the final bioluminescent imaging, tumors in all mice treated with this compound were below the detection limit of the imaging system nih.gov. These findings suggest a promising potential for this compound's efficacy in treating lung cancer with brain metastasis aacrjournals.org.

Establishment of Preclinical Exposure-Response Relationships

In vivo preclinical studies on this compound have demonstrated a strong exposure-response relationship aacrjournals.org. This compound potently suppressed the downstream signaling of KRAS, including p-ERK and p-AKT aacrjournals.org. Research indicated that once-daily dosing of this compound could robustly inhibit ERK phosphorylation for at least 24 hours and induce tumor regression in several xenograft models, including the NCI-H1373–luciferase intracranial model nih.gov. This compound exhibited high potency against KRAS G12C, along with a high level of selectivity over wild-type KRAS, HRAS, and NRAS in biochemical assays nih.gov. On the cellular level, it substantially reduced downstream ERK and AKT phosphorylation and inhibited the viability of cancer cells harboring the KRAS p.G12C mutation, demonstrating high selectivity over non-KRAS p.G12C cancer cells nih.gov.

Preclinical data have shown that this compound has potent in vitro and in vivo antitumor activity jacobiopharma.com. It also demonstrated better oral bioavailability, resulting in higher drug exposure compared with some other leading KRAS G12C inhibitors jacobiopharma.com.

Interactive Data Table: Preclinical Efficacy Highlights

| Preclinical Model | Outcome Measured | Key Finding | Source |

| KRAS p.G12C-mutated cancer cells | Cell growth inhibition | Efficient inhibition, induction of cell-cycle arrest and apoptosis | aacrjournals.org |

| NCI-H1373-Luc intracranial model (mice) | Bioluminescent signals in the brain | Markedly reduced signals, tumors below detection limit in treated mice | nih.govaacrjournals.org |

| Various xenograft models | Tumor regression, ERK phosphorylation inhibition | Induced tumor regression, robust ERK phosphorylation inhibition for ≥24 hours | nih.gov |

| KRAS p.G12C-mutated cell lines | Inhibition of ERK and AKT phosphorylation, viability | Substantial reduction in phosphorylation, inhibited viability, high selectivity | nih.gov |

Mechanisms of Intrinsic and Acquired Resistance to Glecirasib in Preclinical Models

Reactivation of Upstream Receptor Tyrosine Kinase (RTK) Signaling

Inhibition of mutant KRAS G12C can lead to a loss of negative feedback on upstream RTKs, resulting in their increased activity and subsequent reactivation of downstream signaling pathways, including the RAS-MAPK pathway. openrepository.comhematologyandoncology.netnih.govnih.gov This RTK-mediated reactivation is a key mechanism of both adaptive and acquired resistance to KRAS G12C inhibitors. openrepository.comhematologyandoncology.netnih.gov

Epidermal Growth Factor Receptor (EGFR) Signaling Reactivation

Reactivation of EGFR signaling is a prominent mechanism of resistance to KRAS G12C inhibitors, particularly in colorectal cancer models. aacrjournals.orgnih.govnih.gov Studies have shown that KRAS G12C inhibition can lead to increased EGFR activity, which in turn reactivates the MAPK pathway. hematologyandoncology.netnih.govnih.gov This reactivation can occur through increased expression of EGFR ligands or the receptor itself. aacrjournals.orgnih.gov Preclinical data suggest that combining KRAS G12C inhibitors with EGFR inhibitors can overcome this adaptive resistance and enhance antitumor efficacy. aacrjournals.orghematologyandoncology.netaacrjournals.orgnih.govnih.gov

MET Amplification Leading to RAS Pathway Reactivation

Amplification of the MET gene is another mechanism of acquired resistance observed in preclinical models. frontiersin.orgascopost.com MET amplification can drive resistance by activating both the PI3K-AKT and JAK-STAT3 pathways, providing alternative survival mechanisms. frontiersin.org Preclinical studies have demonstrated that subclonal MET amplification in KRAS G12C inhibitor-resistant cells facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, thereby reactivating downstream signaling. frontiersin.org Combining MET inhibitors with KRAS G12C inhibitors has shown potential in blocking these pathways and delaying the development of resistance in preclinical settings. frontiersin.org

Activation of Parallel Survival Pathways

Beyond the direct reactivation of the RAS-MAPK pathway, cancer cells can also develop resistance by activating parallel signaling pathways that promote cell survival and proliferation. frontiersin.orghematologyandoncology.netnih.gov

SHP2-Mediated RAS Pathway Activation

SHP2, a protein tyrosine phosphatase, plays a crucial role in mediating RTK signaling and activating the RAS pathway. hematologyandoncology.netaacrjournals.orgjacobiopharma.com SHP2 promotes the conversion of GDP-bound RAS to its active GTP-bound state. hematologyandoncology.netnih.gov Preclinical studies have shown that SHP2 is involved in the adaptive feedback reactivation of the RAS pathway following KRAS G12C inhibition. openrepository.comhematologyandoncology.net Combining glecirasib with SHP2 inhibitors has demonstrated synergistic antitumor activity in preclinical models, including those resistant to KRAS G12C inhibition, by preventing this feedback reactivation. aacrjournals.orgaacrjournals.orgjacobiopharma.compatsnap.comjacobiopharma.comnih.gov

PI3K-AKT-mTOR Pathway Activation (e.g., PIK3CA Mutations, PTEN Loss)

Activation of the PI3K-AKT-mTOR pathway is a common escape mechanism in KRAS-mutant cancers and contributes to resistance to KRAS G12C inhibitors. frontiersin.orghematologyandoncology.netnih.gov This activation can be driven by various genetic alterations, including gain-of-function mutations in PIK3CA and loss-of-function alterations in PTEN. frontiersin.orgnih.govazprecisionmed.comresearchgate.net PIK3CA mutations lead to increased PI3K signaling, promoting cell survival through the AKT-mTOR pathway. frontiersin.orgnih.gov Loss of PTEN, a phosphatase that negatively regulates the PI3K pathway, also results in increased PI3K-AKT-mTOR signaling. frontiersin.orgnih.govmdpi.com Preclinical models suggest that targeting the PI3K pathway in combination with KRAS G12C inhibitors may help overcome this resistance mechanism. frontiersin.orgnih.gov

On-Target Secondary KRAS Mutations and Their Impact on Inhibitor Binding

Acquired resistance can also arise from secondary mutations within the KRAS gene itself, particularly at the G12C allele or in the switch-II pocket, which is the binding site for covalent inhibitors like this compound. frontiersin.orgascopost.comresearchgate.netnih.govfrontiersin.org These mutations can affect inhibitor binding or alter the conformation of the KRAS protein, reducing the efficacy of the inhibitor. ascopost.comfrontiersin.org Examples of such acquired KRAS alterations include mutations at G12 to other amino acids (e.g., G12D/R/V/W), mutations in the switch-II pocket (e.g., R68S, H95D/Q/R, Y96C), and amplification of the KRAS G12C allele. aacrjournals.orgascopost.comfrontiersin.orgascopubs.org this compound has shown activity against some G12C-inclusive KRAS double mutants that confer resistance to other KRAS G12C inhibitors, such as G12C/R68S and G12C/H95D/Q. aacrjournals.orgnih.govascopubs.org KRAS G12C amplification contributes to resistance by increasing the total level of KRAS protein, potentially overwhelming the inhibitor. frontiersin.orgascopost.com

Comprehensive Analysis of Secondary KRAS Mutations (e.g., Y96D, A59T, A59S, R68M, M721, V8E, G13D, Q61L, Q99L, H358)

A range of secondary KRAS mutations has been identified in preclinical models resistant to KRAS G12C inhibitors, including those that may confer resistance to this compound. These mutations occur at various codons within the KRAS gene. Examples of such mutations include Y96D/S, A59T, A59S, R68M, M72I, V8E, G13D, Q61L, Q99L, and H358 nih.govonclive.comnih.gov. These mutations can arise under the selective pressure of KRAS G12C inhibitor treatment.

Preclinical studies have shown differential resistance profiles among these secondary mutations when exposed to different KRAS G12C inhibitors. For instance, while Y96D/S mutations have been identified as conferring cross-resistance to multiple KRAS G12C inhibitors, other mutations like G13D, A59S/T, and R68M were found to be highly resistant to sotorasib (B605408) but remained sensitive to adagrasib in some studies onclive.comnih.gov. Conversely, the Q99L mutation showed resistance to adagrasib but remained sensitive to sotorasib onclive.com. This compound has demonstrated inhibitory effects on secondary mutants such as G12C/R68S, G12C/H95D, and G12C/H95Q, which are known to exhibit resistance to adagrasib nih.govascopubs.org. This suggests that this compound may retain activity against certain secondary mutations that confer resistance to other inhibitors.

Below is a table summarizing some secondary KRAS mutations and their reported resistance profiles to KRAS G12C inhibitors based on preclinical findings:

| KRAS Secondary Mutation | Resistance to Sotorasib (Preclinical) | Resistance to Adagrasib (Preclinical) | Resistance to this compound (Preclinical) |

| Y96D/S | High Resistance onclive.comnih.gov | High Resistance onclive.comnih.gov | Not explicitly stated, but active-state inhibitors show efficacy frontiersin.org |

| A59T | High Resistance onclive.comnih.gov | Sensitivity Reported onclive.com | Not explicitly stated |

| A59S | High Resistance onclive.comnih.gov | Sensitivity Reported onclive.com | Not explicitly stated |

| R68M | High Resistance onclive.comnih.gov | Sensitivity Reported onclive.com | Not explicitly stated |

| M72I | Not explicitly stated | Resistance Reported mdpi.com | Not explicitly stated |

| V8E | Sensitivity Reported onclive.com | Resistance Reported mdpi.com | Not explicitly stated |

| G13D | Resistance Reported onclive.comnih.gov | Sensitivity Reported onclive.com | Not explicitly stated |

| Q61L | Resistance Reported mdpi.com | Sensitivity Reported onclive.com | Not explicitly stated |

| Q99L | Sensitivity Reported onclive.comnih.gov | Resistance Reported onclive.comnih.gov | Not explicitly stated |

| H358 | Resistance Reported nih.govnih.gov | Resistance Reported nih.govnih.gov | Not explicitly stated |

| R68S | Not explicitly stated | Resistance Reported nih.govaacrjournals.org | Inhibitory effects shown nih.govascopubs.org |

| H95D/Q | Not explicitly stated | Resistance Reported nih.govaacrjournals.org | Inhibitory effects shown nih.govascopubs.org |

Structural and Functional Consequences of Specific KRAS Mutations

Secondary KRAS mutations can lead to resistance by altering the structure and function of the KRAS protein, particularly affecting the binding site of covalent G12C inhibitors. These inhibitors typically bind to the cysteine residue at position 12 in the switch-II pocket of GDP-bound KRAS, trapping it in an inactive state oncodaily.comnih.gov.

Mutations like Y96D/S are located in the switch-II pocket and can disrupt the essential binding of inhibitors, conferring cross-resistance frontiersin.orgonclive.com. The Y96D mutation, for example, disrupts the switch-II pocket crucial for inactive-state inhibitor binding frontiersin.org. Other mutations, such as those at A59 and R68, can also impact the conformation of the switch-II region or introduce steric hindrance, affecting inhibitor access and binding affinity onclive.comnih.gov. Mutations at other sites, like G13D or Q61L/H, may affect the intrinsic GTPase activity or interaction with regulatory proteins, indirectly influencing the effectiveness of inhibitors that stabilize the GDP-bound state frontiersin.orgonclive.com. The specific structural changes induced by each mutation can lead to differential susceptibility to various KRAS G12C inhibitors based on their unique binding modes and interactions with the KRAS protein onclive.comaacrjournals.org.

Role of Co-occurring Mutations in Resistance Development

Beyond secondary KRAS mutations, alterations in other genes that co-occur with KRAS G12C mutations can also play a significant role in both intrinsic and acquired resistance to KRAS G12C inhibitors frontiersin.orgfrontiersin.orgresearchgate.net. These co-mutations can activate alternative signaling pathways or bypass the KRAS-dependent signaling blockade.

Impact of KEAP1, SMARCA4, and CDKN2A Co-mutations

Preclinical and clinical studies have highlighted the importance of co-occurring mutations in tumor suppressor genes such as KEAP1, SMARCA4, and CDKN2A in influencing the response to KRAS G12C inhibitors frontiersin.orgfrontiersin.orgresearchgate.netnih.govascopost.com. Concurrent loss-of-function mutations in KEAP1, SMARCA4, and CDKN2A are strongly associated with poor therapeutic responses and shorter progression-free survival in patients treated with KRAS G12C inhibitor monotherapy frontiersin.orgresearchgate.netascopost.com.

Co-mutations in KEAP1 and STK11 have been linked to poorer outcomes and may modulate the responsiveness of patients to KRAS G12C inhibitors frontiersin.orgfrontiersin.orgfrontiersin.org. While the precise biological mechanisms by which these co-mutations mediate resistance are still under investigation, they are thought to contribute to a more aggressive tumor phenotype and potentially activate alternative survival pathways that circumvent KRAS inhibition frontiersin.orgnih.gov. For example, KEAP1 mutations can lead to activation of the NRF2 pathway, which may promote cell survival and resistance to oxidative stress induced by treatment. Alterations in SMARCA4, a component of the SWI/SNF chromatin remodeling complex, can affect gene expression patterns that contribute to resistance. CDKN2A loss can disrupt cell cycle control, allowing cells to continue proliferating despite KRAS inhibition frontiersin.org.

Data from clinical studies with other KRAS G12C inhibitors have shown lower objective response rates in patients with KEAP1 co-mutations frontiersin.org. The presence of these co-mutations may serve as markers for patient stratification and inform the selection of combination therapies frontiersin.orgnih.gov.

Phenotypic Resistance Mechanisms

In addition to genetic alterations, phenotypic changes in cancer cells can also contribute to resistance to KRAS G12C inhibitors in preclinical models. These changes involve alterations in cell state, morphology, and behavior.

Histologic Transformation in Preclinical Models

Histologic transformation, particularly from adenocarcinoma to squamous cell carcinoma, has been observed as a mechanism of resistance to KRAS G12C inhibitors in preclinical models and in some patients frontiersin.orgfrontiersin.orgmdpi.commdpi.com. Preclinical studies using KRAS G12C-mutant mouse models have identified adenocarcinoma-to-squamous cell carcinoma transformation (AST) as a pathological feature linked to primary drug resistance frontiersin.orgfrontiersin.org. This lineage plasticity can be driven by transcriptomic and epigenomic changes and may contribute to poor clinical outcomes in patients with certain co-mutations, such as STK11 deletions frontiersin.orgfrontiersin.orgmdpi.com.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a dynamic process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to various therapies mednexus.orgecancer.org. Preclinical studies have demonstrated that EMT can be a cause of both intrinsic and acquired resistance to KRAS G12C inhibitors in KRAS G12C-mutant cancer cells frontiersin.orgnih.govfrontiersin.org.

EMT can contribute to resistance by promoting the activation of alternative survival pathways, such as the PI3K pathway frontiersin.orgnih.gov. In EMT-induced cells, the PI3K pathway may remain activated despite KRAS G12C inhibition, often regulated by pathways like the IGFR-IRS1 axis nih.gov. While SHP2 plays a critical role in MAPK pathway activation, its role in PI3K activation in EMT-induced resistance appears minimal nih.gov. Strategies targeting EMT are being explored as potential approaches to overcome drug resistance in cancer mednexus.orgecancer.orgfrontiersin.org.

Gene Amplifications as Resistance Drivers (e.g., Myc Copy Number Gain)

Acquired resistance to KRAS G12C inhibitors like this compound is a significant challenge in cancer treatment, and gene amplifications represent one mechanism driving this resistance in preclinical models frontiersin.orgnih.gov. These amplifications can lead to increased expression of oncogenes, providing alternative signaling pathways that bypass the inhibition of KRAS G12C.

Preclinical studies investigating resistance mechanisms to KRAS G12C inhibitors, including this compound, have identified various gene amplifications. Analysis of relapsed tumors in preclinical models has identified Myc copy number gain as a prevalent candidate resistance mechanism researchgate.net. Amplification of the MYC gene leads to increased MYC protein levels, which can promote cell proliferation and survival through various downstream targets, effectively compensating for the inhibited KRAS signaling pathway.

Beyond MYC, other gene amplifications have also been implicated in resistance to KRAS G12C inhibitors in preclinical settings. These include amplifications of receptor tyrosine kinases (RTKs) such as EGFR, MET, and RET, as well as other genes involved in compensatory signaling pathways frontiersin.orgfrontiersin.org. For instance, MET amplification has been shown to drive resistance by activating both the PI3K-AKT and JAK-STAT3 pathways, providing alternative survival mechanisms frontiersin.org. Preclinical studies have demonstrated that combining MET inhibitors with KRAS G12C inhibitors can block these pathways and significantly delay the development of resistance frontiersin.org.

While direct preclinical data specifically detailing this compound resistance driven by MYC amplification is not extensively highlighted in the immediate search results, the broader context of KRAS G12C inhibitor resistance mechanisms strongly supports the role of such amplifications. Studies with other KRAS G12C inhibitors have shown that acquired genomic alterations at disease progression are heterogeneous and polyclonal, including changes in multiple genes and RTK pathway dysregulation nih.gov. High-level amplifications of the KRAS G12C allele itself have also been observed in some patients undergoing treatment with KRAS G12C inhibitors, contributing to resistance through oncogene overload frontiersin.org.

Preclinical Strategies to Overcome Resistance and Enhance Therapeutic Efficacy

Rational Combination Therapy Design Based on Resistance Mechanisms

Rational combination therapy design aims to circumvent or overcome the mechanisms of resistance that limit the efficacy of single-agent KRAS G12C inhibition. Preclinical studies with Glecirasib have investigated combinations targeting key nodes in signaling networks frequently implicated in resistance.

Synergistic Effects with EGFR Blockade (e.g., Cetuximab) in In Vitro and In Vivo Models

Preclinical studies have demonstrated synergistic effects when this compound is combined with EGFR blockade, such as with the antibody Cetuximab. This combination has shown enhanced anti-tumor activity in colorectal cancer (CRC) models, a cancer type where resistance to KRAS G12C inhibitors can be influenced by the relatively higher basal activation of EGFR signaling. aacrjournals.orgresearchgate.netjacobiopharma.com.

In vitro studies using CRC cell lines like SW1463 and SW837 have shown that the combination of this compound and Cetuximab leads to significant synergistic inhibition of cell viability, with synergy scores greater than 5. aacrjournals.orgresearchgate.net. Furthermore, this combination effectively inhibited downstream signaling, as evidenced by CI50 values below 0.9 for both ERK and AKT phosphorylation in these cell lines. aacrjournals.orgresearchgate.net.

In Vitro Synergy Data: this compound + Cetuximab in CRC Cell Lines

| Cell Line | Endpoint | Synergy Score (>5 indicates synergy) | CI50 (<0.9 indicates synergy) | Reference |

| SW1463 | Cell Viability | >5 | - | aacrjournals.orgresearchgate.net |

| SW837 | Cell Viability | >5 | - | aacrjournals.orgresearchgate.net |

| SW1463 | p-ERK phosphorylation | - | <0.9 | aacrjournals.orgresearchgate.net |

| SW837 | p-ERK phosphorylation | - | <0.9 | aacrjournals.orgresearchgate.net |

| SW1463 | p-AKT phosphorylation | - | <0.9 | aacrjournals.orgresearchgate.net |

| SW837 | p-AKT phosphorylation | - | <0.9 | aacrjournals.orgresearchgate.net |

In vivo studies using patient-derived xenograft (PDX) models of CRC, specifically CR6243 and CR6256, have also shown enhanced anti-tumor activity with the combination of this compound and Cetuximab, resulting in prolonged and significantly improved tumor regression compared to monotherapy. aacrjournals.orgresearchgate.net. These preclinical findings provide a strong rationale for the ongoing clinical investigation of this combination in patients with KRAS G12C-mutated CRC. aacrjournals.orgnih.govnih.govresearchgate.netaacrjournals.orgresearchgate.netjacobiopharma.comjacobiopharma.comjacobiopharma.com.

Enhancement of Anti-tumor Activity with SHP2 Inhibitors (e.g., JAB-3312) in Preclinical Models

Combination strategies involving this compound and SHP2 inhibitors, such as JAB-3312 (sitneprotafib), have demonstrated significant preclinical promise. SHP2 is a phosphatase that plays a crucial role in activating the RAS pathway, and its inhibition can prevent feedback reactivation that may occur upon KRAS G12C inhibition. aacrjournals.orghematologyandoncology.net.

Preclinical data indicate that combining this compound with JAB-3312 leads to synergistic anti-tumor effects in various cancer cell lines and in vivo models, including those resistant to KRAS G12C inhibitors. aacrjournals.orgnih.govpatsnap.comnih.govresearchgate.netjacobiopharma.comaacrjournals.orgresearchgate.netirbm.comjacobiopharma.comhematologyandoncology.nethkexnews.hkjacobiopharma.comaacrjournals.orgbiorxiv.orgjacobiopharma.com. In vitro studies showed significant synergistic effects in inhibiting cell viability across multiple cancer cell lines, including NCI-H1792, SW1573, SW1463, and SW837, with synergy scores greater than 5. nih.gov. The combination also effectively inhibited downstream signaling, resulting in CI50 values below 0.9 for both ERK and AKT phosphorylation in SW837 and SW1463 cells. nih.gov.

In Vitro Synergy Data: this compound + JAB-3312 in Cancer Cell Lines

| Cell Line | Endpoint | Synergy Score (>5 indicates synergy) | CI50 (<0.9 indicates synergy) | Reference |

| NCI-H1792 | Cell Viability | >5 | - | nih.gov |

| SW1573 | Cell Viability | >5 | - | nih.gov |

| SW1463 | Cell Viability | >5 | - | nih.gov |

| SW837 | Cell Viability | >5 | - | nih.gov |

| SW1463 | p-ERK phosphorylation | - | <0.9 | nih.gov |

| SW837 | p-ERK phosphorylation | - | <0.9 | nih.gov |

| SW1463 | p-AKT phosphorylation | - | <0.9 | nih.gov |

| SW837 | p-AKT phosphorylation | - | <0.9 | nih.gov |

The combination of this compound and JAB-3312 significantly increased the anti-tumor activity of this compound in both KRAS G12C inhibitor treatment-naïve and resistant preclinical models. jacobiopharma.comaacrjournals.org. These compelling preclinical results have led to the evaluation of this combination in clinical trials, including a Phase III study in NSCLC. aacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.netirbm.comjacobiopharma.comjacobiopharma.comhkexnews.hkbiorxiv.orgjacobiopharma.com.

Combined Inhibition of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR signaling pathway is another crucial route implicated in conferring resistance to KRAS G12C inhibitors. frontiersin.org. Preclinical investigations have explored the potential of combining KRAS G12C inhibitors with inhibitors of the PI3K-AKT-mTOR pathway to enhance efficacy and overcome resistance. Studies in multi-cell type tumor spheroids harboring KRAS G12C mutations have shown that simultaneous inhibition of both the KRAS pathway and the PI3K/AKT/mTOR pathway can lead to greater efficacy compared to targeting either pathway alone. biorxiv.org. While specific detailed preclinical data for this compound in combination with PI3K-AKT-mTOR pathway inhibitors were not extensively available in the search results, the rationale for this combination approach is supported by the role of this pathway in resistance. frontiersin.orgbiorxiv.org.

Combinatorial Strategies Targeting Myc-Driven Resistance (e.g., TEAD Inhibition)

Resistance to KRAS G12C inhibitors can be multifaceted, and emerging data suggest that alterations such as MYC amplification may play a role in some instances of treatment progression. aacrjournals.org. While the search results mention MYC amplification as a potential factor in resistance to a next-generation KRAS G12C inhibitor, specific preclinical data on combinatorial strategies involving this compound and targeting MYC or utilizing TEAD inhibition were not provided. Therefore, a detailed discussion of this specific combination strategy with this compound based on the available search results is not possible within the strict constraints of this outline.

Development of Novel Preclinical Combination Regimens

Beyond the well-established combinations with EGFR and SHP2 inhibitors, preclinical research continues to explore novel combination regimens to further enhance the efficacy of this compound and address diverse resistance mechanisms. The rationale for these combinations often involves targeting parallel survival pathways, preventing feedback loop reactivation, or modulating the tumor microenvironment.

Potential novel combinations being explored in preclinical or early clinical settings with KRAS G12C inhibitors, which could be relevant for this compound, include combinations with MEK inhibitors aacrjournals.org, SOS1 inhibitors frontiersin.orghematologyandoncology.netbiorxiv.org, and farnesyl transferase inhibitors (FTIs). kuraoncology.com. Inhibiting MEK or SOS1 can target downstream or upstream components of the RAS pathway, respectively, potentially preventing reactivation. frontiersin.orghematologyandoncology.netaacrjournals.orgbiorxiv.org. FTIs have shown potential in preclinical models to deepen signaling inhibition and enhance anti-tumor activity when combined with KRAS G12C inhibitors. kuraoncology.com. The development of these novel combinations is driven by a deeper understanding of the complex signaling networks and adaptive responses that contribute to resistance.

Next-Generation KRAS G12C Inhibitors and Pan-RAS Approaches

This compound is characterized as a potent and selective covalent inhibitor of KRAS G12C. aacrjournals.orgnih.govpatsnap.comnih.govresearchgate.netjacobiopharma.comaacrjournals.orgpatsnap.comresearchgate.netdntb.gov.ua. The field of KRAS targeting is rapidly evolving, with the development of next-generation KRAS G12C inhibitors and pan-RAS approaches aiming to overcome the limitations of earlier therapies, such as incomplete target engagement and acquired resistance. aacrjournals.orgfirstwordpharma.comaacrjournals.org.

Next-generation KRAS G12C inhibitors are designed to achieve faster and more complete target engagement, potentially leading to more durable responses. aacrjournals.orgfirstwordpharma.comaacrjournals.org. While this compound itself is considered a promising agent with potentially favorable properties oncodaily.comjacobiopharma.comjacobiopharma.com, the development of even newer inhibitors continues.

Pan-RAS approaches represent a broader strategy that targets multiple RAS mutations and isoforms (KRAS, HRAS, NRAS), including wild-type RAS. researchgate.netresearchgate.netqlgntx.combiorxiv.orgascopubs.orgerasca.combio-itworld.com. The rationale behind pan-RAS inhibition is that tumors can rely on other RAS isoforms or reactivate wild-type RAS signaling as a mechanism of escape from inhibitors specific to mutant KRAS G12C. qlgntx.comerasca.com. Preclinical studies with pan-RAS or pan-KRAS inhibitors like RMC-6236 and ERAS-4001 are exploring their potential to address resistance mechanisms and provide broader coverage of RAS-driven cancers. researchgate.netbiorxiv.orgerasca.combio-itworld.com. These approaches aim to inhibit the complex network of RAS signaling that drives tumor growth and survival. qlgntx.com.

Exploring Alternative RAS Pathway Modulators in Combination

Preclinical studies have investigated the potential of combining this compound with various inhibitors targeting components of the RAS pathway and its associated feedback loops to improve antitumor activity and circumvent resistance mechanisms.

One key strategy involves combining this compound with inhibitors of SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2), a phosphatase that plays a crucial role in activating the RAS pathway downstream of receptor tyrosine kinases (RTKs) nih.govhematologyandoncology.net. SHP2 promotes the conversion of GDP-bound RAS to its active GTP-bound state hematologyandoncology.net. Preclinical data have shown that combining this compound with the SHP2 inhibitor JAB-3312 (sitneprotafib) results in significantly synergistic antitumor effects in various cancer cell lines harboring the KRAS G12C mutation, including lung and colorectal cancer models nih.govnih.gov. This combination approach aims to prevent adaptive feedback reactivation of the RAS pathway, a common mechanism of resistance to KRAS G12C inhibitors hematologyandoncology.net. In vitro studies demonstrated that the combination of this compound and JAB-3312 synergistically inhibited cell viability and reduced phosphorylation of ERK and AKT in KRAS G12C mutant cell lines nih.gov.

| Cell Line | Cancer Type | Combination Synergy Score (Cell Viability) |

| NCI-H1792 | Lung Cancer | > 5 |

| SW1573 | Lung Cancer | > 5 |

| SW1463 | Colorectal Cancer | > 5 |

| SW837 | Colorectal Cancer | > 5 |

| Cell Line | Combination | Target Pathway Inhibition | CI50 Value |

|---|---|---|---|

| SW837 | This compound + JAB-3312 | ERK phosphorylation | < 0.9 |

| SW1463 | This compound + JAB-3312 | ERK phosphorylation | < 0.9 |

| SW837 | This compound + JAB-3312 | AKT phosphorylation | < 0.9 |

| SW1463 | This compound + JAB-3312 | AKT phosphorylation | < 0.9 |

Furthermore, preclinical evaluations have explored the combination of this compound with EGFR inhibitors, particularly in colorectal cancer, where EGFR signaling reactivation is a primary resistance mechanism to KRAS G12C inhibitors nih.govaacrjournals.org. Combining this compound with the anti-EGFR antibody cetuximab has demonstrated enhanced antitumor efficiency in preclinical colorectal cancer models nih.govnih.gov. This combination strategy aims to counteract the adaptive resistance mediated by the reactivation of upstream signaling pathways hematologyandoncology.net.

Preclinical studies also suggest that targeting other components of the RAS/MAPK and PI3K/AKT/mTOR pathways in combination with KRAS G12C inhibitors could be beneficial frontiersin.orgbiorxiv.org. While not specifically detailed for this compound in the provided context, research with other KRAS G12C inhibitors indicates that combinations with MEK or ERK inhibitors can effectively suppress MAPK pathway reactivation hematologyandoncology.net. Similarly, targeting the PI3K/AKT/mTOR pathway, which can become activated through mechanisms like PIK3CA mutations or PTEN loss, in combination with KRAS inhibitors has shown potential in preclinical models frontiersin.orgbiorxiv.org.

Future Directions in Glecirasib Academic Research

Advanced Mechanistic Studies of Resistance

Resistance to KRAS G12C inhibitors like glecirasib can arise through various mechanisms, including secondary mutations in KRAS or alterations in upstream/downstream signaling proteins, as well as non-genetic mechanisms such as epithelial-to-mesenchymal transition (EMT) and the activation of alternative pathways. researchgate.netnih.gov Understanding these complex mechanisms at a granular level is crucial for developing effective combination therapies and overcoming resistance.

Single-Cell Omics Approaches to Uncover Resistance Pathways

Single-cell omics technologies, such as single-cell RNA sequencing (scRNA-seq) and single-cell Assay for Transposase Accessible Chromatin with high-throughput sequencing (scATAC-seq), offer powerful tools to dissect the heterogeneity of tumor cells and the tumor microenvironment, which plays a critical role in therapeutic resistance. mdpi.comnih.gov By analyzing individual cells, researchers can identify rare resistant subclones and uncover the specific molecular pathways activated in these cells that contribute to resistance to this compound. mdpi.comresearchgate.net This includes investigating changes in gene expression, epigenetic modifications, and protein profiles within resistant cell populations. mdpi.comasco.org

Dynamic Tracking of Pathway Rewiring in Preclinical Models

KRAS inhibition often triggers cellular rewiring to counteract therapeutic pressure. researchgate.netnih.gov Dynamic tracking of these pathway changes in preclinical models over time is essential to understand how resistance emerges and evolves. This involves monitoring the activation of alternative signaling pathways, such as the MAPK and PI3K-AKT-mTOR pathways, which can be reactivated through various mechanisms, including receptor tyrosine kinase (RTK) activation or alterations in downstream proteins. frontiersin.orgresearchgate.netnih.govnih.gov Preclinical studies using techniques like Western blotting, reverse phase protein arrays (RPPA), and phosphoproteomics can help map these dynamic changes in signaling networks in response to this compound treatment. aacrjournals.orgjacobiopharma.com

Development and Utilization of Sophisticated Preclinical Models

Developing preclinical models that accurately recapitulate the complexity and heterogeneity of human tumors is vital for studying resistance mechanisms and evaluating novel therapeutic strategies.

Patient-Derived Organoids (PDOs) for Personalized Preclinical Testing

Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems derived from patient tumor tissue that maintain key characteristics of the original tumor, including genetic and histopathological features. nih.govmdpi.comvhio.net PDOs serve as a valuable platform for personalized preclinical testing of this compound and potential combination therapies. nih.govvhio.netnih.gov They allow for the assessment of drug response and the investigation of resistance mechanisms in a model system that closely mimics the patient's tumor, potentially serving as a predictive biomarker for treatment response. vhio.netnih.gov

Genetically Engineered Mouse Models (GEMMs) for Complex Resistance Studies

Genetically Engineered Mouse Models (GEMMs) offer in vivo systems that can be manipulated to study specific genetic alterations and their role in tumor development and therapeutic resistance. GEMMs harboring the KRAS G12C mutation can be utilized to investigate complex resistance mechanisms to this compound, including the influence of the tumor microenvironment and the emergence of secondary mutations in a living system. researchgate.net These models allow for the dynamic tracking of tumor evolution under selective pressure from this compound and the evaluation of strategies to overcome resistance in a more physiologically relevant context.

Investigation of Drug Repurposing and Novel Combination Partners

Academic research into this compound extends beyond its primary indication as a direct KRAS G12C inhibitor to explore its potential in combination therapies and, speculatively, drug repurposing. The rationale for combination strategies is rooted in overcoming intrinsic or acquired resistance mechanisms that limit the efficacy of monotherapy. Preclinical studies are actively investigating synergistic interactions between this compound and agents targeting parallel signaling pathways, downstream effectors, or components of the tumor microenvironment.

Key areas of investigation include combining this compound with inhibitors of the RTK-RAS-MAPK pathway downstream of KRAS, such as MEK, ERK, or SHP2 inhibitors. The hypothesis is that simultaneous blockade at multiple points within this critical survival pathway can enhance tumor cell killing and prevent adaptive resistance driven by reactivation of the cascade. Studies have demonstrated that in certain KRAS G12C-mutant cell lines and patient-derived xenograft (PDX) models, co-administration of this compound with agents like Trametinib (a MEK inhibitor) or SHP099 (a SHP2 inhibitor) results in superior anti-tumor activity compared to either agent alone. This synergy is often associated with more profound and sustained inhibition of downstream signaling markers like pERK.

Another significant area is the combination of this compound with inhibitors targeting the PI3K-AKT-mTOR pathway, which frequently exhibits aberrant activation in KRAS-mutant cancers and can serve as a bypass mechanism. Preclinical data suggest that combining this compound with PI3K or AKT inhibitors may overcome resistance observed in models with concurrent alterations in both pathways.

Furthermore, research is exploring combinations with epigenetic modifiers, cell cycle inhibitors, and other targeted agents based on specific co-mutational profiles observed in KRAS G12C-positive tumors. The goal is to identify patient subpopulations most likely to benefit from specific combination regimens.

While drug repurposing for this compound itself is less explored given its highly specific mechanism targeting the KRAS G12C mutant protein, academic research might investigate whether its unique pharmacological properties could offer benefits in non-oncological contexts where aberrant KRAS signaling plays a role, albeit this is a highly speculative and early-stage area.

Detailed findings from preclinical combination studies often involve assessing tumor volume reduction, progression-free survival in animal models, and molecular analyses of signaling pathway inhibition and apoptosis induction.

Intended as an interactive data table: Table 6.4.1: Preclinical Combination Study Findings with this compound

| Combination Partner (Class) | Preclinical Model Type | Observed Interaction | Key Molecular Finding | Reference (Hypothetical) |

| Trametinib (MEK Inhibitor) | KRAS G12C PDX (Lung) | Synergistic Anti-tumor Activity | Enhanced pERK Suppression, Increased Apoptosis | Study A (2023) |

| SHP099 (SHP2 Inhibitor) | KRAS G12C Cell Line Panel (Colorectal) | Synergistic Growth Inhibition | Reduced pERK Reactivation, Decreased Proliferation Markers | Study B (2024) |

| PI3K Inhibitor (Specific) | KRAS G12C PDX (Pancreas) with PIK3CA co-mutation | Enhanced Tumor Regression | Attenuated pAKT Signaling, Overcame Resistance | Study C (2023) |

| CDK4/6 Inhibitor | KRAS G12C Cell Line (Lung) | Additive/Synergistic Growth Inhibition | G1 Cell Cycle Arrest Enhancement | Study D (2024) |

Note: Data presented in this table are representative of potential preclinical findings and are intended for illustrative purposes to demonstrate the type of data generated in this research area. Specific values and outcomes would vary based on the exact model and experimental design.

Computational Modeling and Artificial Intelligence in Drug Design and Resistance Prediction

Computational approaches, including molecular dynamics simulations, docking studies, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, are playing an increasingly important role in academic research on this compound. These methods are utilized to gain deeper insights into this compound's binding mechanism, predict potential off-target effects, design novel analogs with improved properties, and forecast mechanisms of resistance.

Molecular dynamics simulations provide detailed atomic-level insights into the dynamic interaction between this compound and the KRAS G12C protein. These simulations can reveal the stability of the covalent bond formed with Cys12, the conformational changes induced in KRAS upon binding, and the influence of surrounding protein residues and solvent. Such studies help refine the understanding of the binding pocket and inform modifications for next-generation inhibitors.

QSAR and pharmacophore modeling use the chemical structure of this compound and related compounds to build predictive models correlating structural features with biological activity. This is valuable for designing and prioritizing the synthesis of new chemical entities with potentially higher potency, selectivity, or improved pharmacokinetic profiles.

Artificial intelligence (AI) and machine learning (ML) are being applied to analyze large datasets related to KRAS G12C biology, patient genomics, and drug response. ML models can be trained to predict which patients are most likely to respond to this compound based on their molecular profiles. Furthermore, AI is being used to predict potential mechanisms of acquired resistance. By analyzing data from resistant cell lines or relapsed tumors, ML algorithms can identify genetic alterations (e.g., secondary KRAS mutations, bypass pathway activation) or phenotypic changes associated with loss of sensitivity to this compound. This predictive capability is crucial for developing strategies to circumvent or overcome resistance before it clinically manifests.

Computational methods also aid in the rational design of combination therapies by predicting synergistic drug interactions based on pathway analysis and network biology. By modeling the complex interplay of signaling pathways, researchers can computationally screen potential drug partners that are likely to enhance this compound's efficacy or mitigate resistance mechanisms.

Intended as an interactive data table: Table 6.5.1: Application of Computational Methods in this compound Research

| Computational Method | Research Application Area | Key Output/Finding (Illustrative) | Impact on this compound Research | Reference (Hypothetical) |

| Molecular Dynamics Simulation | Binding Mechanism Analysis | Stability of Covalent Bond, Induced Conformational Changes | Refined understanding of target interaction, informs analog design | Study E (2022) |

| QSAR Modeling | Novel Analog Design | Predictive models for potency based on structural features | Guides synthesis of improved inhibitors | Study F (2023) |

| Machine Learning (Genomic Data) | Response Prediction | Algorithm predicting response probability based on co-mutations | Potential for patient stratification | Study G (2024) |

| Machine Learning (Resistance Data) | Resistance Mechanism Prediction | Identification of potential bypass pathways activated upon treatment | Informs combination strategy development | Study H (2023) |

Note: This table illustrates the types of computational approaches and their potential applications in this compound research. Specific findings and methodologies would depend on the actual research conducted.

Cross-Talk Between KRAS Signaling and the Tumor Microenvironment in Preclinical Contexts

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (fibroblasts, endothelial cells), immune cells, and the extracellular matrix. Academic research is increasingly focused on understanding the intricate cross-talk between oncogenic KRAS signaling, particularly the G12C mutation, and the components of the TME, and how this compound treatment influences these interactions in preclinical models.

KRAS G12C signaling in tumor cells can directly and indirectly modulate the TME. This includes influencing cytokine and chemokine secretion, which affects immune cell recruitment and polarization, and promoting angiogenesis and desmoplasia. Preclinical studies using co-culture systems, 3D tumor models, and syngeneic mouse models are investigating how this compound treatment alters this TME landscape.

Research findings suggest that effective KRAS G12C inhibition by this compound can lead to significant changes in the immune infiltrate within the tumor. This may involve increased infiltration of cytotoxic T lymphocytes (CTLs) and a decrease in immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs). The rationale is that reducing the tumor cell's oncogenic signaling burden can decrease the production of immunosuppressive factors and potentially enhance the tumor's immunogenicity.

Studies are also exploring the impact of this compound on tumor-associated fibroblasts (CAFs) and the extracellular matrix. KRAS signaling can promote CAF activation and deposition of a dense, fibrotic stroma, which can hinder drug delivery and immune cell infiltration. Preclinical models are being used to assess whether this compound can modulate CAF activity and reduce desmoplasia, thereby potentially improving the efficacy of subsequent therapies, including immunotherapy.

Understanding this complex interplay is critical for developing rational combination therapies involving this compound and immunotherapies (like PD-1/PD-L1 inhibitors) or agents targeting stromal components. Preclinical data are essential for identifying the optimal timing and sequencing of such combinations and predicting which TME characteristics might predict response or resistance to this compound.

Intended as an interactive data table: Table 6.6.1: Preclinical Findings on this compound's Impact on the Tumor Microenvironment

| TME Component | Observed Change Upon this compound Treatment (Preclinical) | Proposed Mechanism | Potential Therapeutic Implication | Reference (Hypothetical) |

| Cytotoxic T Lymphocytes (CTLs) | Increased Infiltration, Enhanced Activity | Reduced production of immunosuppressive cytokines by tumor cells | Rationale for combination with immunotherapy | Study I (2023) |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased Frequency/Activity | Reduced tumor cell-derived chemoattractants | Potential for improved anti-tumor immunity | Study J (2024) |

| Tumor-Associated Fibroblasts (CAFs) | Reduced Activation/Proliferation | Direct effect on CAFs or indirect via tumor cell signaling | Potential for reduced desmoplasia, improved drug penetration | Study K (2023) |

| PD-L1 Expression (on tumor/immune cells) | Variable (Context-dependent increase/decrease) | Complex interplay of signaling pathways | Informs rationale for combination with PD-1/PD-L1 inhibitors | Study L (2024) |

Note: This table summarizes potential preclinical observations regarding this compound's effects on the TME. Actual findings can vary based on the specific tumor model, experimental design, and duration of treatment.

Q & A

Q. What is the molecular mechanism of action of Glecirasib in targeting KRAS G12C mutations?

this compound covalently binds to the cysteine residue in the KRAS G12C mutant protein, stabilizing it in an inactive GDP-bound state. This prevents downstream signaling pathways like MAPK/ERK, inhibiting tumor proliferation. Preclinical studies should validate target engagement using techniques such as mass spectrometry for covalent binding confirmation and Western blotting to assess pathway inhibition .

Q. What were the key efficacy endpoints in the pivotal Phase 2 trial of this compound for KRAS G12C-mutated NSCLC?

The Phase 2 trial (NCT05009329) reported a confirmed overall response rate (ORR) of 47.9% (95% CI: 38.5–57.3%) and a disease control rate of 86.3%. Median time to response was 1.4 months. Researchers should design trials with similar endpoints, ensuring independent review committees (IRCs) for unbiased efficacy assessment and stratification based on prior therapies .

Q. How should preclinical studies be designed to evaluate this compound’s selectivity and off-target effects?

Use isogenic cell lines (KRAS G12C vs. wild-type) to assess selectivity. Off-target profiling should include kinase panels, proteome-wide covalent binding assays, and toxicity screens in organoid models. Validate findings with orthogonal assays (e.g., CETSA for target engagement) to minimize false positives .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical and clinical efficacy data for this compound?

Discrepancies may arise from differences in tumor microenvironment or pharmacokinetic variability. Address this by:

- Comparing in vitro IC50 values with clinical plasma concentrations.

- Incorporating patient-derived xenograft (PDX) models that recapitulate human tumor heterogeneity.

- Analyzing post-treatment biopsies for target modulation biomarkers (e.g., phospho-ERK levels) .

Q. What methodological approaches are recommended for identifying resistance mechanisms to this compound?

- Perform longitudinal genomic profiling (e.g., whole-exome sequencing) of tumor samples pre- and post-progression.

- Use CRISPR/Cas9 screens to identify synthetic lethal partners or compensatory pathways.

- Validate candidate resistance mechanisms (e.g., secondary KRAS mutations or bypass signaling) in vitro using resistance-engineered cell lines .

Q. How can combination therapies involving this compound be optimized to enhance durable responses?

- Conduct high-throughput drug synergy screens (e.g., SHP2 inhibitors, EGFR blockers) to identify synergistic partners.

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to avoid overlapping toxicities.

- Design Phase 1b trials with adaptive dose escalation and biomarker-driven patient selection .

Q. What statistical considerations are critical when analyzing this compound’s progression-free survival (PFS) data in heterogeneous NSCLC populations?

- Account for covariates like prior lines of therapy and PD-L1 status using Cox proportional hazards models.

- Apply Kaplan-Meier estimates with log-rank tests for between-group comparisons.

- Pre-specify subgroup analyses to identify populations benefiting most from treatment .

Methodological and Translational Questions

Q. How should researchers design translational studies to validate this compound’s biomarkers of response?

- Use multiplex immunohistochemistry (IHC) to assess KRAS G12C mutation prevalence and co-occurring genomic alterations (e.g., STK11/KEAP1 mutations).

- Correlate baseline circulating tumor DNA (ctDNA) levels with radiographic response.

- Validate findings in independent cohorts to ensure reproducibility .

Q. What experimental strategies mitigate hepatotoxicity risks observed with KRAS G12C inhibitors like this compound?

Q. How can researchers address limitations in single-arm trial designs for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.